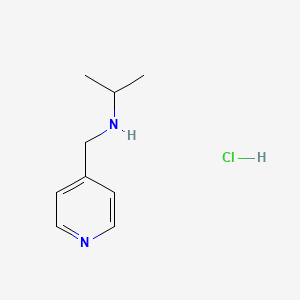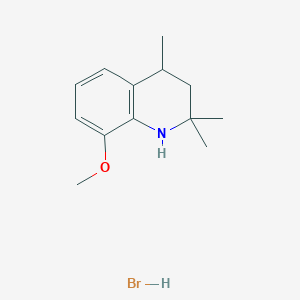amine hydrochloride CAS No. 160676-84-6](/img/structure/B6319741.png)
[(4-Methoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Methoxyphenyl)methylamine hydrochloride” is a biochemical compound used for proteomics research . It has a molecular formula of C11H15NO and a molecular weight of 177.24 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Methoxyphenyl)methylamine hydrochloride” such as melting point, boiling point, solubility, and stability are not available in the current resources .科学的研究の応用
[(4-Methoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride hydrochloride has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various pharmaceuticals and other compounds. It is also used in the synthesis of chiral compounds, which are important in the development of new drugs. In addition, this compound hydrochloride has been used to study the effects of various drugs on the nervous system.
作用機序
Target of Action
The primary target of (4-Methoxyphenyl)methylamine hydrochloride is Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidation of monoamines, which are neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, this compound can increase the levels of these neurotransmitters in the brain.
Mode of Action
(4-Methoxyphenyl)methylamine hydrochloride inhibits the MAO-catalyzed deamination of both tyramine and tryptamine . Deamination is a process that removes an amine group from a molecule. Inhibiting this process prevents the breakdown of monoamine neurotransmitters and thereby increases their availability.
Biochemical Pathways
The inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters in the brain. This can affect various biochemical pathways. For instance, it can inhibit the activation of STAT3, a transcription factor, through the MAO-B and MAPK pathway . This can lead to anti-inflammatory effects and attenuation of dopaminergic neurodegeneration .
Pharmacokinetics
It is known that the compound is a liquid at room temperature . Its predicted melting point is 45.99° C, and its predicted boiling point is 265.5° C at 760 mmHg . The compound has a predicted density of 1.0 g/mL and a refractive index of n 20D 1.51 .
Result of Action
The inhibition of MAO by (4-Methoxyphenyl)methylamine hydrochloride can lead to an increase in the levels of monoamine neurotransmitters in the brain. This can result in various effects, such as mood elevation in the case of increased serotonin levels. The compound’s inhibition of STAT3 activation can also lead to anti-inflammatory effects and attenuation of dopaminergic neurodegeneration .
Action Environment
The action of (4-Methoxyphenyl)methylamine hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is a liquid at room temperature . Other factors, such as pH and the presence of other substances, could also potentially influence the compound’s action, efficacy, and stability.
実験室実験の利点と制限
[(4-Methoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride hydrochloride has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a convenient reagent for use in lab experiments. Another advantage is that it is relatively stable under normal storage conditions. However, there are some limitations to using this compound hydrochloride in lab experiments. It is not very soluble in water, which can make it difficult to work with. Additionally, it is not very stable in the presence of light or heat, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research involving [(4-Methoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride hydrochloride. One potential direction is to further explore its effects on the nervous system and its potential therapeutic applications. Additionally, further research could be done to explore its potential use in the synthesis of chiral compounds and other pharmaceuticals. Additionally, more research could be done to explore its potential anti-inflammatory and anti-oxidative effects. Finally, research could be done to explore its potential use in the metabolism of fatty acids and glucose.
合成法
[(4-Methoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride hydrochloride can be synthesized by reacting 4-methoxyphenylmethyl prop-2-en-1-yl amine with hydrochloric acid. The reaction proceeds in two steps. First, the amine reacts with the hydrochloric acid to form an amine hydrochloride salt which is the this compound hydrochloride. In the second step, the salt is heated to form the desired product.
Safety and Hazards
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-8-12-9-10-4-6-11(13-2)7-5-10;/h3-7,12H,1,8-9H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPYOSQQDUIWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160676-84-6 |
Source


|
| Record name | Benzenemethanamine, 4-methoxy-N-2-propen-1-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160676-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319665.png)
![(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine hydrochloride](/img/structure/B6319672.png)
![N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319680.png)


![{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide](/img/structure/B6319695.png)


![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319731.png)
![{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319736.png)
![(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319756.png)
![(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319764.png)
![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319783.png)